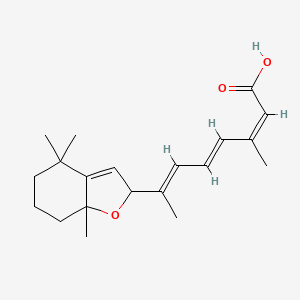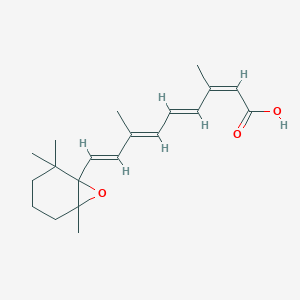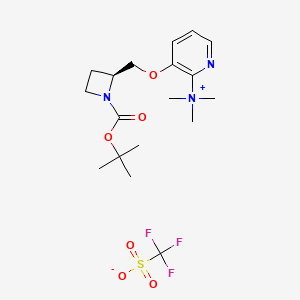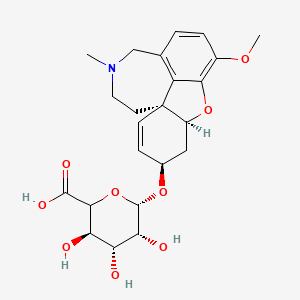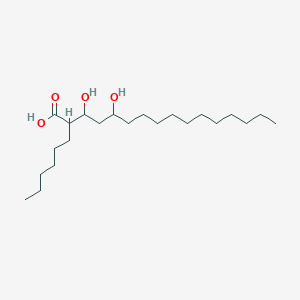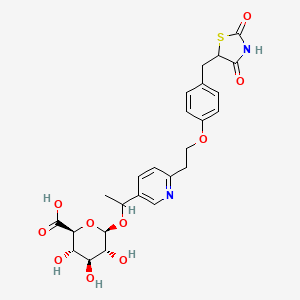
Hoocch2O-peg8-CH2cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hoocch2O-peg8-CH2cooh, also known as polyethylene glycol diacrylate (PEGDA) is a synthetic polymer that has been widely used in scientific research applications. It is a water-soluble, biocompatible, and biodegradable polymer that has been used in various fields such as drug delivery, tissue engineering, and biosensors.
Wissenschaftliche Forschungsanwendungen
Food Industry
Summary of Application
Pectin hydrogels have garnered significant attention in the food industry due to their remarkable versatility and promising properties . They exhibit rapid gelation, higher melting points, and efficient carrier capabilities for flavoring and fat barriers .
Methods of Application
The preparation of pectin hydrogels is categorized into specific gel types, including hydrogels, cryogels, aerogels, xerogels, and oleogels . Each preparation process impacts the properties of pectin gels .
Results or Outcomes
By exploiting the unique properties of pectin hydrogels, food formulations can be enhanced with encapsulated bioactive substances, improved stability, and controlled release .
Biomedical Applications
Summary of Application
Hydrogels play a significant role in the biomedical fields due to their superior biocompatibility and low toxicity . They are used in tissue repair, drug delivery, and cancer therapy .
Methods of Application
Hydrogels can be designed by the incorporation of natural or synthetic polymers through physical or covalent cross-linking . Their properties can be adjusted to meet the diverse applicable demands by the variation of hydrophilic and hydrophobic proportion or the addition of active recognition motif .
Results or Outcomes
The excellent properties endow hydrogels as superb materials for local drug delivery or external stimuli sensing which make them more functional in biomedical applications than traditional chemical sensors .
Environmental Applications
Summary of Application
Hydrogels can be used in environmental applications such as water purification and natural resource extraction . They can absorb targeted chemicals from the environment, making them useful for environmental remediation .
Methods of Application
The capacity of hydrogels to imbibe large amounts of water and bind that water inside the gel network by hydrogen bonding/water structuring is often leveraged for dewatering applications .
Results or Outcomes
The use of hydrogels in environmental applications can lead to improved water quality and more efficient resource extraction .
Agricultural Applications
Summary of Application
In agriculture, hydrogels are used for water retention applications, such as drought-resistant agricultural additives .
Methods of Application
Hydrogels can be mixed with soil to increase its water-holding capacity, thereby reducing the frequency of watering and improving plant growth .
Results or Outcomes
The use of hydrogels in agriculture can lead to improved crop yields, especially in areas prone to drought .
Personal Care and Cosmetic Applications
Summary of Application
Hydrogels are used in personal care and cosmetic applications due to their ability to hold large amounts of water .
Methods of Application
Hydrogels can be incorporated into personal care products such as sanitary pads or diapers, where they absorb and retain fluids .
Results or Outcomes
The use of hydrogels in personal care and cosmetic applications can improve the performance and comfort of these products .
Soft Robotics and Actuators
Summary of Application
Hydrogels can be used in the field of soft robotics and actuators due to their flexibility and responsiveness to stimuli .
Methods of Application
By manipulating the chemistry, structures, and functionalities of hydrogels, they can be employed in applications such as shape morphing, shape memory, and soft actuators .
Results or Outcomes
The use of hydrogels in soft robotics and actuators can lead to the development of more flexible and responsive devices .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCDMOORXHBNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hoocch2O-peg8-CH2cooh | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






